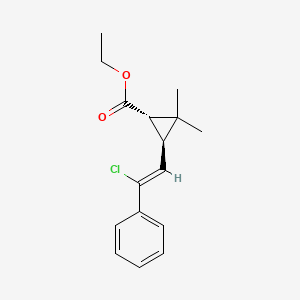
Cyclopropanecarboxylic acid, 3-(2-chloro-2-phenylethenyl)-2,2-dimethyl-, ethyl ester, (1alpha,3beta(Z))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanecarboxylic acid, 3-(2-chloro-2-phenylethenyl)-2,2-dimethyl-, ethyl ester, (1alpha,3beta(Z))- is a synthetic organic compound It is characterized by a cyclopropane ring, a carboxylic acid group, and a phenylethenyl group with a chlorine substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 3-(2-chloro-2-phenylethenyl)-2,2-dimethyl-, ethyl ester, (1alpha,3beta(Z))- typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Carboxylic Acid Group: This step may involve carboxylation reactions or the use of carboxylic acid derivatives.
Attachment of the Phenylethenyl Group: This can be done through coupling reactions, such as Heck or Suzuki coupling, using appropriate halogenated precursors.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and ensuring safety and environmental compliance.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The phenylethenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activity, including antimicrobial or anticancer properties.
Medicine
In medicine, the compound or its derivatives could be explored for therapeutic applications, such as drug development for specific diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or as a precursor for agrochemicals.
作用機序
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The pathways involved would depend on the nature of these interactions and the biological context.
類似化合物との比較
Similar Compounds
Cyclopropanecarboxylic acid derivatives: These compounds share the cyclopropane ring and carboxylic acid group but may have different substituents.
Phenylethenyl derivatives: Compounds with the phenylethenyl group but lacking the cyclopropane ring or carboxylic acid group.
Uniqueness
The uniqueness of Cyclopropanecarboxylic acid, 3-(2-chloro-2-phenylethenyl)-2,2-dimethyl-, ethyl ester, (1alpha,3beta(Z))- lies in its specific combination of functional groups and stereochemistry. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
133575-08-3 |
|---|---|
分子式 |
C16H19ClO2 |
分子量 |
278.77 g/mol |
IUPAC名 |
ethyl (1S,3R)-3-[(Z)-2-chloro-2-phenylethenyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C16H19ClO2/c1-4-19-15(18)14-12(16(14,2)3)10-13(17)11-8-6-5-7-9-11/h5-10,12,14H,4H2,1-3H3/b13-10-/t12-,14+/m0/s1 |
InChIキー |
TXSLRJKVDMLCFN-NQAKMWCRSA-N |
異性体SMILES |
CCOC(=O)[C@H]1[C@@H](C1(C)C)/C=C(/C2=CC=CC=C2)\Cl |
正規SMILES |
CCOC(=O)C1C(C1(C)C)C=C(C2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}-2,3-dimethylbut-1-en-1-olate](/img/structure/B14270463.png)
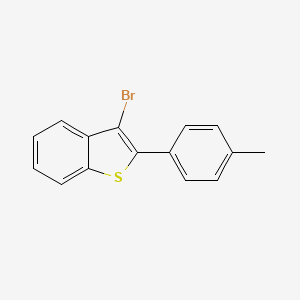

![Propanedioic acid, [(dimethylphenylsilyl)methylene]-, diethyl ester](/img/structure/B14270477.png)
![(1S)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14270491.png)
![2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B14270493.png)
![3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-1-benzothiophen-1-one](/img/structure/B14270498.png)
![Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate](/img/structure/B14270505.png)

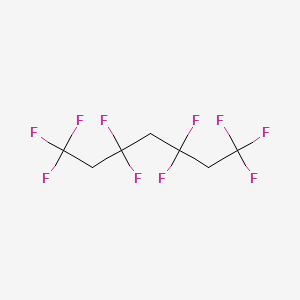
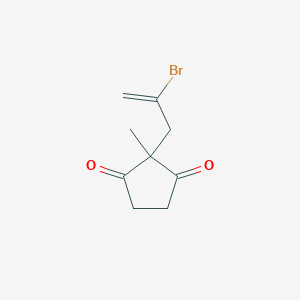
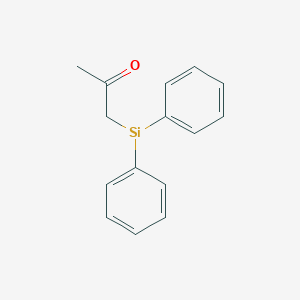
![(Propane-1,3-diyl)bis[(octanoylazanediyl)ethane-2,1-diyl] bis(hydrogen sulfate)](/img/structure/B14270536.png)
![5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14270545.png)
